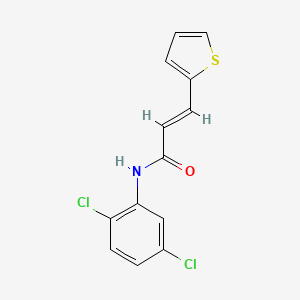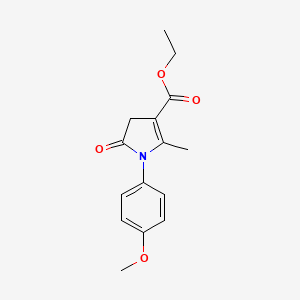
N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide-related compounds involves several chemical strategies. For instance, one study described the synthesis of a related acrylamide monomer by condensing acrylic acid and a chloroaniline derivative, using dicyclohexyl carbodiimide as a coupling agent. The monomer was characterized using techniques such as 1H NMR, FT-IR, and mass spectroscopy, and homopolymerized using a solution technique with azobisisobutyronitrile (AIBN) as an initiator (Tale & Jagtap, 2011).
Molecular Structure Analysis
Molecular structure analysis, including molecular docking and Density Functional Theory (DFT) studies, provides insights into the non-covalent interactions (NCIs) of the atoms in the molecules. For a related compound, an experimental study utilized molecular docking, DFT, and Quantum Theory of Atoms in Molecules (QTAIM) approaches to describe and measure NCIs, revealing various types of interactions ranging from weak to strong NCIs (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of N-(2,5-dichlorophenyl)-3-(2-thienyl)acrylamide-related compounds can involve polymerization reactions. For example, a study on the polymerization kinetics of a related thiophene dichloride compound revealed a free radical polymerization mechanism, which is crucial for understanding the polymerization behavior of acrylamide derivatives (Cho et al., 1999).
Physical Properties Analysis
The physical properties of polymers derived from acrylamide monomers, such as thermal stability and antimicrobial activity, have been extensively studied. One investigation showed that the homopolymer of a trichlorophenyl acrylamide monomer exhibited good antimicrobial activity and thermal stability, indicating the potential of these materials in various applications (Tale & Jagtap, 2011).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives can be tailored for specific applications, including their use as antimicrobial agents. The synthesis and evaluation of N-(2,4,5-trichlorophenyl) acrylamide monomer and its homopolymer against various microorganisms demonstrated the compound's efficacy, comparable to standard antibiotics, highlighting its potential in antimicrobial applications (Tale & Jagtap, 2011).
Propriétés
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NOS/c14-9-3-5-11(15)12(8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTWENOXIBEAES-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-dimethyl-4-(3-thienylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5612596.png)
![1-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5612602.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5612625.png)
![5-nitro-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyridine](/img/structure/B5612627.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5612637.png)

![N-(5-chloro-2-methoxybenzyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5612655.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(3R*,4R*)-4-(4-morpholinyl)tetrahydro-3-furanyl]benzamide](/img/structure/B5612666.png)

![2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5612679.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)